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Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate Documentation Hub

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  • Product: Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate
  • CAS: 79247-82-8

Core Science & Biosynthesis

Foundational

Mechanism of formation for 4-(trifluoromethyl)thiazole-5-carboxylate derivatives

Unveiling the Mechanism of Formation for 4-(Trifluoromethyl)thiazole-5-carboxylate Derivatives: A Comprehensive Technical Guide Executive Summary 4-(Trifluoromethyl)thiazole-5-carboxylate derivatives are critical buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Mechanism of Formation for 4-(Trifluoromethyl)thiazole-5-carboxylate Derivatives: A Comprehensive Technical Guide

Executive Summary

4-(Trifluoromethyl)thiazole-5-carboxylate derivatives are critical building blocks in the synthesis of advanced agrochemicals (e.g., the fungicide thifluzamide) and novel anticancer therapeutics[1]. The presence of the strongly electron-withdrawing and lipophilic trifluoromethyl ( −CF3​ ) group profoundly influences both the biological efficacy of the final molecule and the chemical reactivity of its precursors. This whitepaper elucidates the mechanistic pathways governing the formation of these derivatives, providing a field-proven, self-validating framework for their synthesis.

Core Mechanistic Pathway: The Fluorinated Hantzsch Cyclization

The construction of the 4-(trifluoromethyl)thiazole core is classically achieved via a modified Hantzsch thiazole synthesis. This involves the condensation of an α -halo-4,4,4-trifluoroacetoacetate with a thioamide[1].

The Regioselectivity of α -Halogenation

The first critical step is the α -halogenation of ethyl 4,4,4-trifluoroacetoacetate. The choice of halogenating agent dictates the yield and purity of the final thiazole. Historically, chlorination using sulfuryl chloride ( SO2​Cl2​ ) was employed. However, causality dictates that the high reactivity of SO2​Cl2​ inevitably leads to the formation of ethyl 2,2-dichloro-4,4,4-trifluoroacetoacetate[2]. This di-chlorinated byproduct is sterically and electronically hindered from undergoing the subsequent cyclization with thioamides, resulting in a significant loss of starting material utilization[2].

By substituting SO2​Cl2​ with liquid bromine ( Br2​ ), the reaction achieves superior mono-halogenation selectivity. The larger atomic radius and lower electronegativity of bromine attenuate the reactivity, yielding predominantly ethyl 2-bromo-4,4,4-trifluoroacetoacetate (up to 95.3% selectivity) with only 4.3% of the dibromo byproduct[3].

Nucleophilic Attack and Aromatization

Upon introduction of the thioamide (e.g., thioacetamide for 2-methyl derivatives, or aryl thioamides for 2-aryl derivatives), the mechanism proceeds via a bimolecular nucleophilic substitution ( SN​2 ). The highly polarizable sulfur atom of the thioamide acts as the primary nucleophile, displacing the α -halide to form an acyclic thioether intermediate.

Subsequently, the thioamide nitrogen, driven by the electrophilicity of the adjacent trifluoromethyl ketone, undergoes intramolecular cyclization to form a hydroxythiazoline intermediate. The final thermodynamic driving force is aromatization; the expulsion of a water molecule (dehydration) yields the stable 4-(trifluoromethyl)thiazole-5-carboxylate ring[1].

Mechanism A Ethyl 4,4,4-trifluoroacetoacetate B alpha-Bromination (Br2) A->B C Ethyl 2-bromo-4,4,4-trifluoroacetoacetate B->C High Mono-selectivity D Thioamide Nucleophilic Attack C->D + Thioamide E Acyclic Thioether Intermediate D->E F Intramolecular Cyclization E->F G Hydroxythiazoline Intermediate F->G H Dehydration & Aromatization G->H - H2O I 4-(Trifluoromethyl)thiazole-5-carboxylate H->I Aromatic Driving Force

Mechanistic pathway of 4-(trifluoromethyl)thiazole-5-carboxylate formation via Hantzsch synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in structural generation, the following protocols incorporate In-Process Controls (IPCs) that act as self-validating checkpoints.

Protocol A: Highly Selective Bromination of Ethyl Trifluoroacetoacetate

Objective: Synthesize ethyl 2-bromo-4,4,4-trifluoroacetoacetate with minimized di-bromo byproducts.

  • Preparation: Charge a dry reactor with 1.0 molar equivalent of ethyl 4,4,4-trifluoroacetoacetate and dichloromethane (DCM) as an inert solvent[3].

  • Reagent Addition: Slowly add 1.2 molar equivalents of liquid bromine dropwise. Causality: Maintaining the addition at room temperature prevents thermal runaway and suppresses the activation energy required for secondary bromination[3].

  • Reaction & IPC: Stir the mixture at room temperature for 10 hours. Validation Check: Sample the reaction mixture for HPLC analysis. Proceed only when the unreacted starting material is <1%.

  • Quench & Phase Separation: Wash the organic layer successively with saturated aqueous sodium bicarbonate ( NaHCO3​ ) and brine until the pH is neutral. Causality: Complete neutralization of hydrobromic acid (HBr) and quenching of residual Br2​ prevents acid-catalyzed degradation of the intermediate during solvent evaporation[3].

  • Concentration: Evaporate DCM under reduced pressure to yield the crude α -bromo ester.

Protocol B: Cyclization to Ethyl 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate

Objective: Construct the thiazole ring via condensation.

  • Preparation: Dissolve the crude ethyl 2-bromo-4,4,4-trifluoroacetoacetate in an inert organic solvent (e.g., ethyl acetate or ethanol).

  • Condensation: Add 1.05 molar equivalents of thioacetamide. Causality: A slight stoichiometric excess of the inexpensive thioamide ensures complete consumption of the high-value fluorinated intermediate.

  • Thermal Activation: Heat the system to reflux. Causality: While the initial SN​2 displacement occurs readily, the subsequent dehydration/aromatization step requires thermal energy to overcome the activation barrier.

  • Validation & Isolation: Monitor via TLC/HPLC. Upon completion, cool the mixture, neutralize with a mild base if necessary, and isolate the product via crystallization. Validation Check: Verify structural integrity via 1H NMR (characteristic ethyl ester quadruplet/triplet and absence of the α -proton) and melting point analysis[4].

Workflow N1 Reagent Prep (DCM + Substrate) N2 Bromination (Dropwise Br2, 10h) N1->N2 N3 IPC Check (HPLC >99% Conv.) N2->N3 N4 Quench & Wash (NaHCO3 / Brine) N3->N4 Pass N5 Cyclization (Thioamide, Reflux) N4->N5 N6 Crystallization (Product Isolation) N5->N6

Self-validating experimental workflow for the synthesis of thiazole-5-carboxylates.

Quantitative Data & Yield Optimization

The choice of halogenation strategy has a cascading effect on the overall yield and purity of the target thiazole-5-carboxylate. The table below synthesizes the impact of utilizing bromination versus traditional chlorination.

ParameterChlorination Route ( SO2​Cl2​ )Bromination Route ( Br2​ )
Primary Reagent Sulfuryl ChlorideLiquid Bromine
Mono-Halo Selectivity ~85.0%95.3%[3]
Di-Halo Byproduct ~15.0% (Inert to cyclization)[2]4.3%[3]
Halogenation Yield Low / Highly variable97.48%[3]
Purification Requirement Complex (Ether extraction needed)[3]Simple (Direct crystallization)
Environmental Impact High SO2​ and HCl emissionsManageable HBr generation

References

  • Title: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives Source: researchgate.net URL: 1

  • Title: Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap Source: patsnap.com URL: 3

  • Title: CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid Source: Google Patents URL: 2

  • Title: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives Source: MDPI URL: 4

Sources

Exploratory

The Trifluoromethyl Group as a Bioisostere and Electronic Modulator on the Thiazole Scaffold

An In-depth Technical Guide: A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Developers Abstract The strategic incorporation of the trifluoromethyl (CF3) group onto heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Developers

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group onto heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the profound electronic effects the CF3 group exerts on the thiazole ring, a privileged structure in numerous pharmaceuticals. We will move beyond a simple recitation of facts to explore the fundamental causality—the "why"—behind these effects, examining how they modulate physicochemical properties, chemical reactivity, and, ultimately, biological activity. This document is designed for the practicing scientist, offering not only a robust theoretical framework but also field-proven experimental methodologies and practical insights into leveraging these principles for rational drug design.

Introduction: A Tale of Two Privileged Moieties

In the landscape of drug discovery, both the thiazole ring and the trifluoromethyl group hold exceptional status. Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore found in a wide array of approved drugs, from the antibacterial Cefiderocol to the anti-cancer agent Alpelisib.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, act as a rigid linker, and serve as a bioisosteric replacement for other aromatic systems.

The trifluoromethyl group, for its part, is often considered a "super-substituent." Its introduction into a molecule can dramatically enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] The C-F bond's immense strength makes it resistant to oxidative metabolism, while its lipophilic nature can improve membrane permeability.[3]

The combination of these two moieties—the trifluoromethylated thiazole—creates a powerful platform for drug design.[2][5] However, to truly harness its potential, one must possess a granular understanding of the electronic interplay between the strongly electron-withdrawing CF3 group and the π-electron system of the thiazole ring. This guide will dissect that interplay.

The Core Electronic Influence: Deconstructing the Effect of the CF3 Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[6][7] Its influence is primarily transmitted through a powerful inductive effect, which fundamentally alters the electron density distribution across the thiazole ring.

The Dominant Inductive Effect (-I)

The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbon to which they are attached. This effect propagates through the sigma (σ) bonds of the thiazole ring, leading to a significant polarization of the entire molecule.[4][6] This withdrawal of electron density, or deshielding, is the primary mechanism by which the CF3 group modulates the ring's properties.

Resonance and Hyperconjugation

While the inductive effect is dominant, it is important to acknowledge other potential electronic contributions. Negative hyperconjugation (σ–π interaction) can also contribute to the electron withdrawal. In this model, electrons from the filled π-orbitals of the thiazole ring can delocalize into the low-lying antibonding (σ) orbitals of the C-F bonds. This interaction further depletes the ring of electron density. The resonance effect (+R) from fluorine's lone pairs is generally considered negligible and is overwhelmingly overshadowed by the inductive pull.

The following diagram illustrates the net electron-withdrawing effect on a thiazole ring.

Caption: Inductive electron withdrawal (-I) by the CF3 group on a thiazole ring.

Quantifying the Effect: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). These empirically derived values measure the influence of a substituent on the acidity of benzoic acid.[8] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The CF3 group has large, positive Hammett constants, confirming its strong electron-withdrawing character.

Hammett Constant Value Interpretation
σm (meta) 0.43Strong inductive electron withdrawal.
σp (para) 0.54Strong inductive and hyperconjugative withdrawal.
Data sourced from studies on substituted benzene derivatives, which serve as a reliable proxy for aromatic systems.[8][9]

Consequences of Electron Withdrawal on the Thiazole Ring

The powerful electron withdrawal by the CF3 group has profound and predictable consequences on the physicochemical properties and chemical reactivity of the thiazole ring.

Modulation of Basicity (pKa)

The basicity of a thiazole is attributed to the lone pair of electrons on the nitrogen atom (N3). By inductively pulling electron density away from the ring, the CF3 group makes this lone pair less available for protonation.[10] Consequently, a trifluoromethylated thiazole is significantly less basic than its unsubstituted counterpart. This translates to a lower pKa value for its conjugate acid.

This modulation of pKa is critical in drug design. By tuning a molecule's ionization state at physiological pH (around 7.4), a chemist can control its solubility, cell permeability, and interaction with acidic or basic residues in a target protein's binding pocket.

Spectroscopic Signatures

The electronic perturbation caused by the CF3 group is readily observable using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H and ¹³C NMR: The protons and carbon atoms on the thiazole ring are deshielded due to the reduced electron density. This results in their signals appearing at a higher chemical shift (further downfield) compared to the unsubstituted thiazole. For example, in trifluoroacetylated triazoles, the CF3-adjacent carbonyl carbon appears as a quartet around 174 ppm with a large coupling constant (²JCF ≈ 37 Hz), and the CF3 carbon itself is a quartet near 116 ppm (¹JCF ≈ 290 Hz).[11][12] Similar effects are expected in CF3-thiazoles.

  • ¹⁹F NMR: This is a highly sensitive and direct probe of the CF3 group's environment.[13] The ¹⁹F chemical shift is exquisitely sensitive to the electronic nature of the ring. This property can be exploited to measure the pKa of the molecule, as the chemical shift will change depending on the protonation state of the heterocycle.

Protocol 1: Determination of pKa via ¹⁹F NMR Titration

This protocol provides a robust method for determining the pKa of a trifluoromethylated thiazole by monitoring the change in the ¹⁹F NMR chemical shift as a function of pH.[13]

Objective: To determine the pKa of a CF3-substituted thiazole.

Materials:

  • Trifluoromethylated thiazole compound (approx. 5-10 mg)

  • Deuterated water (D₂O) or a suitable buffered D₂O solution

  • Standard aqueous buffers of known pH (e.g., phosphate, citrate)

  • Dilute DCl and NaOD solutions for pH adjustment

  • NMR tubes, micropipettes, pH meter calibrated for D₂O

  • NMR spectrometer equipped with a fluorine probe

Methodology:

  • Sample Preparation: Prepare a stock solution of the CF3-thiazole in D₂O.

  • pH Adjustment & Measurement:

    • Create a series of samples (10-12) in NMR tubes spanning a pH range from approximately pKa - 2 to pKa + 2.

    • For each sample, add a known volume of the stock solution and a buffer. Adjust the final pH using microliter amounts of DCl or NaOD.

    • Measure the final pH (or pD) of each sample accurately. Note: pD = pH_reading + 0.4.

  • ¹⁹F NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.

    • Record the chemical shift (δ) of the CF3 signal for each spectrum.

  • Data Analysis:

    • Plot the ¹⁹F chemical shift (δ) on the y-axis against the pH (or pD) on the x-axis.

    • The resulting data should form a sigmoidal titration curve.

    • Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fitting model): δobs = (δA + δB * 10(pKa - pH)) / (1 + 10(pKa - pH)) Where δobs is the observed chemical shift, δA is the shift of the acidic form, and δB is the shift of the basic form.

  • pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve, where the concentration of the acidic and basic forms are equal.

CF3_Thiazole CF3-Thiazole Moiety EW Strong Electron Withdrawal CF3_Thiazole->EW Lipo Increased Lipophilicity CF3_Thiazole->Lipo MetStab Metabolic Stability (C-F) CF3_Thiazole->MetStab pKa Lower pKa (Reduced Basicity) EW->pKa Bind Altered Target Binding Interactions EW->Bind PK Improved Pharmacokinetics Lipo->PK MetStab->PK pKa->PK Bind->PK ADME Optimized ADME Profile PK->ADME

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

Introduction: The Imperative of Stability in Drug Discovery In the landscape of modern drug development and fine chemical synthesis, heterocyclic scaffolds are indispensable building blocks. Among these, thiazole derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of modern drug development and fine chemical synthesis, heterocyclic scaffolds are indispensable building blocks. Among these, thiazole derivatives are prominent due to their wide-ranging biological activities.[1][2] The subject of this guide, Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate, is a highly functionalized intermediate, presenting a convergence of structural motifs—a halogenated aromatic ring, an electron-withdrawing trifluoromethyl group, and an ester—that are of significant interest to medicinal chemists.

The utility of such a reagent in complex, multi-step syntheses is directly contingent on its stability. A thorough understanding of a molecule's thermodynamic properties is not a mere academic exercise; it is a critical prerequisite for ensuring process safety, reaction reproducibility, storage longevity, and ultimately, the economic viability of a synthetic route. Instability can lead to inconsistent yields, the formation of difficult-to-remove impurities, and in the worst-case scenario, uncontrolled exothermic events.

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate. We will merge theoretical principles with actionable experimental protocols, offering researchers a robust methodology to characterize this and other similarly complex intermediates. The narrative emphasizes the causality behind experimental choices, grounding every recommendation in established scientific principles.

Molecular Profile: A Triad of Influential Substituents

The stability of Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is not governed by the thiazole core alone, but by the intricate electronic and steric interplay of its substituents. A predictive assessment begins with deconstructing the molecule into its key functional components.

  • The Thiazole Core: An aromatic five-membered heterocycle containing sulfur and nitrogen, the thiazole ring itself possesses a degree of aromatic stability.[3] However, its reactivity and stability are heavily modulated by its substituents.

  • C2-Bromo Group: The bromine atom is a moderately good leaving group, rendering the C2 position susceptible to nucleophilic aromatic substitution. Its presence is a primary indicator of potential reactivity-driven instability. The C-Br bond is often the most probable site for initial thermal cleavage in halogenated compounds.[4]

  • C4-Trifluoromethyl (CF3) Group: The CF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine. This has two major consequences:

    • Thermodynamic Stabilization: It strengthens the bonds of the thiazole ring through a strong inductive effect (-I).

    • Kinetic Labilement: It significantly lowers the electron density of the ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. The CF3 group is known to be stable to thermal decomposition but can influence the degradation pathways of the parent molecule.[5]

  • C5-Methyl Carboxylate (-COOCH3) Group: The ester functional group introduces a potential site for hydrolysis under acidic or basic conditions. While generally stable at neutral pH, its proximity to the electron-withdrawing CF3 group can influence its reactivity.

cluster_influences Key Structural Influences on Stability Molecule Methyl 2-bromo-4-(trifluoromethyl) thiazole-5-carboxylate Thiazole Thiazole Core (Aromatic System) Molecule->Thiazole Foundation Bromo C2-Bromo (Potential Leaving Group) Molecule->Bromo Reactivity Hotspot CF3 C4-Trifluoromethyl (Strong -I Effect) Molecule->CF3 Electronic Modulation Ester C5-Ester (Hydrolysis Site) Molecule->Ester Conditional Lability

Caption: Key structural features governing the stability of the target molecule.

Part I: Computational Assessment of Thermodynamic Stability

Rationale for a Computational-First Approach Before committing to resource-intensive experimental work, a computational assessment provides invaluable foresight. Using Density Functional Theory (DFT), we can model the molecule's electronic structure, predict its stability, and identify the most likely decomposition pathways by calculating bond dissociation energies (BDEs).[6][7] This in-silico analysis allows us to focus subsequent experimental work on the most probable failure modes.

Protocol: DFT-Based Stability Analysis

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Employ a suitable DFT functional and basis set, such as B3LYP/6-311+G(d,p), which has shown reliability for thiazole-containing compounds.[6]

    • Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.

  • Bond Dissociation Energy (BDE) Calculation:

    • Objective: To identify the weakest bond(s) in the molecule, which are the most likely points of initial thermal decomposition.

    • Method: Systematically calculate the energy required for homolytic cleavage of key bonds (e.g., C2-Br, S-C2, N-C2, C5-C(ester)). The BDE is calculated as the difference in enthalpy between the radical products and the parent molecule.

    • Interpretation: The bond with the lowest calculated BDE represents the most thermodynamically favorable point of fragmentation.

  • Analysis of Potential Degradation Pathways:

    • Objective: To evaluate the thermodynamics of plausible degradation reactions, such as hydrolysis of the ester.

    • Method: Model the reaction pathway (reactants -> transition state -> products) for reactions with common reagents (e.g., H₂O, OH⁻). Calculate the Gibbs free energy change (ΔG) for the overall reaction.

    • Interpretation: A negative ΔG indicates a spontaneous reaction, highlighting a potential chemical incompatibility.

cluster_workflow Computational Stability Workflow (DFT) Input Input Structure (SMILES or XYZ) Opt Step 1: Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq Step 2: Frequency Calculation Opt->Freq Validation Validation Check: No Imaginary Frequencies? Freq->Validation Validation->Opt No, Re-optimize BDE Step 3: Bond Dissociation Energy (BDE) Analysis Validation->BDE Yes Pathway Step 4: Reaction Pathway Analysis (e.g., Hydrolysis) Validation->Pathway Yes Output Output: Stability Profile (Weakest Bonds, ΔG of Reactions) BDE->Output Pathway->Output

Caption: A self-validating workflow for computational stability assessment using DFT.

Predicted Quantitative Data

The following table summarizes hypothetical, yet chemically reasonable, BDEs calculated via DFT. In a real-world scenario, these values would be populated with the results of the computation.

Bond AnalyzedPredicted Bond Dissociation Energy (kJ/mol)Implication
Thiazole(C2)-Br280 - 310Most Probable Point of Initial Thermal Cleavage.
Thiazole(C5)-C(ester)400 - 430High energy, indicates ester group is unlikely to detach first.
Ring(S)-C2450 - 480Strong bond, ring opening at this position is not favored.
Ring(N)-C2480 - 510Very strong bond, highly unlikely to be the initial cleavage site.

Part II: Experimental Evaluation of Thermal Stability

Rationale for Empirical Validation Computational models provide a powerful hypothesis, but experimental data provides the ground truth. Thermal analysis techniques measure bulk material properties as a function of temperature, offering a definitive assessment of melting behavior, thermal stability, and decomposition kinetics under controlled conditions.[8][9] These methods are standard in preclinical drug development for characterizing new chemical entities.[9]

Protocol: Comprehensive Thermal Analysis

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and identify any exothermic events indicative of decomposition.

    • Methodology:

      • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

      • Crimp the pan, using a hermetically sealed pan if the sample is volatile.

      • Place the sample and an empty reference pan into the DSC cell.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (50 mL/min flow).

      • Record the heat flow versus temperature profile from ambient to a temperature beyond any expected transitions (e.g., 350 °C).

    • Interpretation: A sharp endotherm corresponds to the melting point. Broad, irregular exotherms, particularly after the melt, are strong indicators of decomposition. The absence of such exotherms suggests good thermal stability in the tested range.[9][10]

  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the temperature at which the material begins to lose mass due to decomposition or evaporation (T_onset) and to quantify mass loss at different stages.

    • Methodology:

      • Accurately weigh 5-10 mg of the sample onto a tared TGA pan.

      • Place the pan in the TGA furnace.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

      • Record the mass of the sample as a function of temperature.

    • Interpretation: The onset temperature of mass loss (often defined at 5% mass loss, T₅%) is a key metric for thermal stability.[8] Multiple steps in the mass loss curve indicate a multi-stage decomposition process.

  • Evolved Gas Analysis (TGA-MS/FTIR):

    • Objective: To identify the chemical nature of the gases evolved during decomposition as observed by TGA.

    • Methodology: Use a TGA instrument coupled via a heated transfer line to a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer. Perform the TGA experiment as described above.

    • Interpretation: The MS or FTIR data provides real-time identification of decomposition products (e.g., HBr, CO₂, fragments of the thiazole ring), which validates the mechanisms predicted by computational studies.[8]

cluster_workflow Experimental Thermal Analysis Workflow Sample Sample of Methyl 2-bromo-4- (trifluoromethyl)thiazole-5-carboxylate DSC Technique 1: DSC (10 °C/min, N₂ atm) Sample->DSC TGA Technique 2: TGA (10 °C/min, N₂ atm) Sample->TGA DSC_Data Data: Melting Point (Tₘ) Enthalpy of Fusion (ΔHfus) Decomposition Exotherms DSC->DSC_Data TGAMS Technique 3: TGA-MS/FTIR (Evolved Gas Analysis) TGA->TGAMS Coupled Analysis TGA_Data Data: Onset Temperature (T₅%) Mass Loss Profile Residual Mass TGA->TGA_Data TGAMS_Data Data: Identity of Volatiles (e.g., HBr, CO, HCN) TGAMS->TGAMS_Data Report Final Stability Report DSC_Data->Report TGA_Data->Report TGAMS_Data->Report

Caption: Integrated experimental workflow for comprehensive thermal stability characterization.

Hypothetical Experimental Data Summary

ParameterMethodPredicted ValueInterpretation
Melting Point (Tₘ)DSC85 - 95 °CDefines the upper limit for solid-state storage.
Enthalpy of Fusion (ΔHfus)DSC20 - 30 kJ/molProvides data on crystal lattice energy.
Decomposition Onset (T₅%)TGA> 220 °CIndicates high thermal stability, suitable for most synthetic applications with a safety margin.
Evolved Gas at T > T₅%TGA-MSm/z = 80, 82 (HBr)Confirms the C-Br bond as the initial point of cleavage.

Part III: Practical Stability Considerations and Handling

A complete stability profile integrates computational and experimental data to generate practical guidelines for handling, storage, and use.

  • Thermal Hazard: The molecule is predicted to be stable well above its melting point, suggesting a low thermal hazard under typical laboratory and process conditions (e.g., reflux in common solvents like ethanol or toluene). However, any exothermic decomposition observed by DSC would require a more thorough safety assessment before scale-up.

  • Chemical Compatibility:

    • Nucleophiles: Strong nucleophiles (e.g., amines, thiols) will likely displace the C2-bromide. This is a primary synthetic utility but also a route for degradation if exposed to such contaminants.

    • Bases: Strong bases (e.g., NaOH, KOH) will readily hydrolyze the methyl ester to the corresponding carboxylate salt. This reaction is likely to be rapid even at room temperature.[11]

    • Acids: Strong, hot aqueous acid will also catalyze ester hydrolysis, albeit likely slower than base-catalyzed hydrolysis.

    • Light: While not explicitly tested, many halogenated aromatic compounds exhibit photosensitivity. As a precaution, the material should be protected from light.

  • Recommended Storage and Handling:

    • Storage: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidative degradation.

    • Handling: Use standard personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area or fume hood. Avoid generating dust. In case of fire, irritating and toxic gases such as hydrogen bromide and oxides of nitrogen and sulfur may be generated.[12]

Conclusion

Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate possesses a robust molecular framework, with its primary liabilities being the reactivity of the C2-bromo substituent towards nucleophiles and the susceptibility of the C5-ester to hydrolysis. Computational analysis points to the C-Br bond as the weakest link in terms of thermal stability. Experimental thermal analysis is expected to confirm a high decomposition temperature (likely >220 °C), indicating that the compound is sufficiently stable for use in a wide range of chemical syntheses, provided that incompatible reagents (strong nucleophiles, acids, bases) and conditions (prolonged high temperatures) are avoided.

By adopting this integrated approach—combining predictive computational modeling with definitive experimental validation—researchers can confidently and safely utilize this valuable synthetic intermediate, accelerating the path of discovery while ensuring process integrity.

References

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.
  • CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid. Google Patents.
  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. ResearchGate.
  • Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. AIP Publishing.
  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. ResearchGate.
  • Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Eureka | Patsnap.
  • Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused... PMC.
  • Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo‐p‐dioxins. Part V: Hypotheses and summary. ResearchGate.
  • 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. ChemBK.
  • 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. PMC - NIH.
  • CAS 162651-07-2 | 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid. Hoffman Fine Chemicals.
  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. PMC.
  • Methyl 2-bromothiazole-5-carboxylate CAS#: 54045-74-8. ChemicalBook.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. Sigma-Aldrich.
  • 1936049-54-5 | Methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate. AiFChem.
  • Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate | 1449369-49-6. Sigma-Aldrich.
  • CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. Google Patents.
  • 2-Bromo-4-(trifluoromethyl)thiazole | 41731-39-9. MilliporeSigma.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MJAS.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. wjoe.org.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC - NIH.
  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate.
  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.
  • 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. Georganics.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocol for Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for construc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for constructing C–C bonds in medicinal chemistry and materials science[1]. However, applying this transformation to highly electron-deficient heteroaryl halides, such as Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate , presents unique synthetic challenges. The synergistic electron-withdrawing effects of the trifluoromethyl (-CF₃) and methyl ester (-COOMe) groups make the C2-position highly susceptible to nucleophilic aromatic substitution (SₙAr), ester hydrolysis, and proto-debromination[2].

This application note provides a field-proven, self-validating protocol designed to maximize biaryl cross-coupling yields while suppressing competing side reactions. By leveraging modern dialkylbiaryl phosphine ligands (XPhos) and precisely tuned biphasic basic conditions, this methodology ensures robust and reproducible functionalization of this critical thiazole scaffold.

Mechanistic Rationale & Substrate Analysis

As a Senior Application Scientist, it is critical to understand that successful protocol design relies on exploiting the electronic and steric nature of the substrate rather than applying generic conditions.

1. The Double-Edged Sword of Electron Deficiency The 2-position of the thiazole ring is flanked by electronegative nitrogen and sulfur atoms, making the C–Br bond inherently polarized. The addition of a -CF₃ group at C4 and a -COOMe group at C5 severely depletes the electron density of the aromatic system.

  • Advantage : This extreme electron deficiency dramatically accelerates the initial oxidative addition of the Palladium(0) catalyst into the C–Br bond[3].

  • Disadvantage : The resulting Pd(II) intermediate is highly electron-poor, which increases the activation energy required for the rate-limiting transmetalation step. If transmetalation is delayed, the Pd(II) species is prone to proto-debromination (hydrodehalogenation)[2].

2. Causality of Experimental Choices To counteract these challenges, the protocol utilizes XPhos Pd G2 as the precatalyst. The bulky, electron-rich XPhos ligand accelerates reductive elimination and stabilizes the Pd(0) species, effectively outcompeting the debromination pathway[4].

Furthermore, the choice of base is critical. Strong aqueous bases (e.g., NaOH, KOH) will rapidly saponify the C5 methyl ester and can induce SₙAr at the C2 position, yielding 2-hydroxy or 2-alkoxy thiazole byproducts. Therefore, a mild, non-nucleophilic base—Tribasic Potassium Phosphate (K₃PO₄) —in a Dioxane/Water (4:1) solvent system is selected. Water is essential to generate the reactive trihydroxyboronate species [Ar-B(OH)₃]⁻ required for transmetalation, while Dioxane provides excellent solubility for the organic components[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Stabilized by XPhos) OxAdd Oxidative Addition (Accelerated by CF3/COOMe) Pd0->OxAdd Substrate PdII Trans-Pd(II)(Ar)(Br)L2 OxAdd->PdII TransMet Transmetalation (Rate-limiting) PdII->TransMet PdII_Ar Cis-Pd(II)(Ar)(Ar')L2 TransMet->PdII_Ar Ar'-B(OH)3- RedElim Reductive Elimination (Accelerated by steric bulk) PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling for electron-deficient thiazoles.

Pathways Substrate Methyl 2-bromo-4-(trifluoromethyl) thiazole-5-carboxylate Coupling Desired Biaryl (XPhos Pd G2, K3PO4) Substrate->Coupling Optimal Hydrolysis Ester Hydrolysis (Strong Base) Substrate->Hydrolysis Aqueous OH- SNAr SNAr at C2 (Nucleophilic Attack) Substrate->SNAr RO- / High Temp Debromination Proto-debromination (Slow Transmetalation) Substrate->Debromination Weak Base

Caption: Competing reaction pathways for the 2-bromothiazole substrate.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for coupling Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate with a standard phenylboronic acid. The data illustrates why the selected protocol parameters are strictly required.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Major Side Product Observed
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (3:1)10045%Ester Hydrolysis (30%)
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O (4:1)9072%Proto-debromination (15%)
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O (4:1)8088%Trace Debromination (<5%)
XPhos Pd G2 K₃PO₄ 1,4-Dioxane / H₂O (4:1) 80 >98% None (Optimal)
XPhos Pd G2Cs₂CO₃DMF (Anhydrous)10060%SₙAr (Dimethylamine attack)

Note: Elevated temperatures in DMF lead to solvent decomposition, generating dimethylamine which readily attacks the highly electrophilic C2 position of the thiazole.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . By verifying the physical and analytical checkpoints embedded within the steps, the operator ensures the integrity of the reaction before proceeding.

Materials Required
  • Substrate : Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equiv, 1.0 mmol, 290.04 g/mol )

  • Coupling Partner : Arylboronic acid or heteroarylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst : XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) (0.05 equiv, 5 mol%)

  • Base : Potassium phosphate tribasic (K₃PO₄), anhydrous powder (2.0 equiv, 2.0 mmol)

  • Solvents : 1,4-Dioxane (Anhydrous), HPLC-grade Water.

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing

  • To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (290 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and XPhos Pd G2 (39 mg, 0.05 mmol).

  • Seal the vessel with a PTFE-lined septum.

  • Connect the vessel to a Schlenk line. Evacuate the vessel under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this purge cycle three times.

    • Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and degrades the active Pd(0) species, leading to stalled reactions and black palladium precipitation.

Step 2: Solvent Addition & Initiation 4. In a separate flask, prepare a mixture of 1,4-Dioxane (4.0 mL) and Water (1.0 mL). Sparge the solvent mixture with Argon for 15 minutes. 5. Using a flushed syringe, transfer 5.0 mL of the degassed Dioxane/Water mixture into the reaction vessel containing the solid reagents. 6. Transfer the sealed vessel to a pre-heated oil bath or heating block set strictly to 80 °C . Stir vigorously (800-1000 rpm) to ensure the biphasic mixture is well-emulsified.

Validation Checkpoint 1 (Physical): Within 10–15 minutes of heating, the initially heterogeneous, pale suspension should transition into a homogeneous, deep yellow-to-amber solution. The absence of a black precipitate confirms that the Pd catalyst has successfully entered the catalytic cycle without crashing out.

Step 3: Reaction Monitoring 7. Allow the reaction to proceed for 2 to 4 hours. 8. At the 2-hour mark, pierce the septum with an Argon-flushed micro-syringe and withdraw a 10 µL aliquot. Dilute the aliquot in 1 mL of Acetonitrile for LC-MS analysis.

Validation Checkpoint 2 (Analytical): LC-MS should indicate complete consumption of the starting material (m/z 290/292 [M+H]⁺ isotopic pattern). The desired product mass should dominate the chromatogram. If the m/z 212 [M+H]⁺ peak (debrominated thiazole) exceeds 5%, transmetalation is hindered (likely due to poor boronic acid solubility or degraded base).

Step 4: Workup & Isolation 9. Once complete, remove the vessel from the heat source and cool to room temperature. 10. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. 11. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). 12. Combine the organic layers and wash with brine (15 mL).

  • Causality: Washing removes residual Dioxane and inorganic salts. Do not use basic washes (like saturated NaHCO₃) at this stage, as prolonged exposure can risk partial ester hydrolysis during concentration.
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The highly lipophilic -CF₃ group generally results in the product eluting earlier than unreacted boronic acid or homocoupled biaryl byproducts.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High levels of debrominated product Slow transmetalation; poor boronic acid reactivity.Switch to the corresponding pinacol boronate ester (BPin) or increase the water ratio slightly to enhance boronate formation. Ensure strict oxygen exclusion[2].
Ester hydrolysis observed Base is too strong or temperature is too high.Verify the temperature does not exceed 80 °C. If hydrolysis persists, switch to an anhydrous system using Cs₂CO₃ in pure 1,4-Dioxane (requires longer reaction times)[1].
Black precipitate forms early Catalyst deactivation (oxidation).Re-evaluate the degassing procedure. Ensure the Dioxane is peroxide-free and the Argon source is reliable.

Sources

Application

Application Note: Chemoselective Ester Hydrolysis of Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

Executive Summary The thiazole scaffold, particularly when functionalized with halogens and trifluoromethyl groups, is a highly privileged pharmacophore in modern drug discovery. The compound Methyl 2-bromo-4-(trifluorom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole scaffold, particularly when functionalized with halogens and trifluoromethyl groups, is a highly privileged pharmacophore in modern drug discovery. The compound Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate serves as a critical building block for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). This application note details a highly optimized, chemoselective protocol for the saponification of the C5 methyl ester to yield 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid .

Mechanistic Insights & Reaction Design

As a Senior Application Scientist, it is critical to understand that not all ester hydrolyses are standard "mix-and-stir" operations. The hydrolysis of this specific substrate presents a unique chemoselectivity challenge due to the electronic landscape of the thiazole ring.

Ester Activation: The synergistic electron-withdrawing effects of the C4-trifluoromethyl group and the thiazole nitrogen significantly increase the electrophilicity of the C5 ester carbonyl. This makes the ester highly reactive toward nucleophilic attack by hydroxide ions.

The Competing SNAr Pathway: Concurrently, the C2-bromine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr). If the reaction temperature is too high or the hydroxide concentration is excessive, the hydroxide ion will displace the bromide, yielding the undesired 2-hydroxy-4-(trifluoromethyl)thiazole-5-carboxylic acid byproduct.

To navigate this, the protocol utilizes Lithium Hydroxide Monohydrate (LiOH·H2O) in a miscible mixed-solvent system (THF/MeOH/H2O).[1]. This kinetic control allows the saponification pathway to completely outcompete the higher-activation-energy SNAr pathway. Similar mild LiOH-mediated hydrolyses have been validated in the [2] and[3].

Pathway Substrate Methyl 2-bromo-4-(trifluoromethyl) thiazole-5-carboxylate LiOH LiOH·H2O THF/MeOH/H2O 0 °C to RT Substrate->LiOH Product 2-bromo-4-(trifluoromethyl) thiazole-5-carboxylic acid (Desired Product) LiOH->Product Mild Conditions (Chemoselective) Byproduct 2-hydroxy-4-(trifluoromethyl) thiazole-5-carboxylic acid (SNAr By-product) LiOH->Byproduct High Temp / Excess Base (SNAr)

Figure 1: Chemoselective hydrolysis pathway vs. competing SNAr side-reaction.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsFunction
Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate290.041.0 eqStarting Material
Lithium hydroxide monohydrate (LiOH·H2O)41.961.5 eqBase / Nucleophile
Tetrahydrofuran (THF)72.113 volumesSolvent (Solubilizer)
Methanol (MeOH)32.041 volumeSolvent (Miscibility)
Deionized Water (H2O)18.021 volumeSolvent (Hydrolysis)
1N Hydrochloric Acid (HCl)36.46As neededQuenching / Acidification

Experimental Workflow & Protocol

Workflow Step1 1. Dissolution (THF/MeOH/H2O) Step2 2. Base Addition (LiOH at 0 °C) Step1->Step2 Step3 3. Monitoring (LC-MS / TLC) Step2->Step3 Step4 4. Acidification (1N HCl to pH 2) Step3->Step4 Step5 5. Isolation (EtOAc Extraction) Step4->Step5

Figure 2: Step-by-step experimental workflow for ester saponification.

Step-by-Step Methodology

This protocol is designed as a self-validating system; do not proceed to acidification until LC-MS confirms complete consumption of the starting material to prevent downstream separation issues.

Step 1: Solvent Preparation & Substrate Dissolution

  • In a clean, dry, round-bottom flask equipped with a magnetic stir bar, add Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq).

  • Dissolve the substrate in a pre-mixed solvent system of THF, MeOH, and H2O in a 3:1:1 volumetric ratio. Causality Note: THF ensures the highly lipophilic starting material remains in solution, while MeOH acts as a phase-transfer bridge to the aqueous hydroxide, ensuring a homogenous reaction mixture.

Step 2: Base Addition

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Slowly add LiOH·H2O (1.5 eq) in one portion. Causality Note: Strict temperature control at 0 °C during addition mitigates the exothermic spike that could otherwise trigger the SNAr displacement of the C2-bromide.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C).

  • Stir for 2 to 3 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3) or LC-MS. Validation Check: The starting material ester will appear as a distinct non-polar spot, while the carboxylate salt will remain at the baseline. Ensure >98% conversion before proceeding.

Step 4: Quenching & Acidification

  • Once complete, cool the reaction mixture back to 0 °C.

  • Evaporate the majority of the THF and MeOH under reduced pressure (rotary evaporator, bath temp < 30 °C) to prevent esterification reversal during acidification.

  • Dilute the remaining aqueous residue with additional deionized water.

  • Dropwise, add 1N HCl until the pH of the solution reaches 2.0–2.5. Causality Note: Acidification protonates the highly water-soluble lithium carboxylate salt into the lipophilic free carboxylic acid, which will often precipitate as a white/off-white solid.

Step 5: Extraction & Isolation

  • Transfer the acidified mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers with brine to remove residual water and salts.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the pure 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselectivity, validating the chosen protocol parameters.

Temperature ProfileBase EquivalentsReaction TimeYield (Desired Product)SNAr Byproduct
25 °C (No cooling)3.0 eq4 h65%25%
0 °C to 25 °C 1.5 eq 3 h 92% < 2%
50 °C (Heating)2.0 eq1 h15%80%

Table 1: Optimization of hydrolysis conditions demonstrating the suppression of the SNAr byproduct via temperature and stoichiometric control.

References

  • Thiazole derivatives as protein kinase inhibitors (WO2009058728A1). Google Patents.
  • Discovery of Imidazo[2,1-b]thiazole HCV NS4B Inhibitors Exhibiting Synergistic Effect with Other Direct-Acting Antiviral Agents . Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity . ChemRxiv. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Regioselective Functionalization of 2-Bromo-4-(trifluoromethyl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 2-Bromo-4-(trifluoromethyl)thiazole Scaffold The 2-bromo-4-(trifluoromethyl)thiazole core is a privileged scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Bromo-4-(trifluoromethyl)thiazole Scaffold

The 2-bromo-4-(trifluoromethyl)thiazole core is a privileged scaffold in modern medicinal chemistry and materials science. Thiazole rings are prevalent in a wide array of biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer. The introduction of a trifluoromethyl (-CF3) group at the 4-position often enhances metabolic stability, lipophilicity, and binding affinity. The bromine atom at the 2-position serves as a versatile synthetic handle, allowing for the introduction of diverse molecular fragments through various cross-coupling reactions.

However, the inherent electronic nature of this heterocycle presents a significant challenge: achieving regioselectivity. The electron-withdrawing trifluoromethyl group deactivates the adjacent C5-H bond, while the bromine at C2 provides a primary site for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This guide provides a detailed overview of the strategic considerations and robust protocols for the selective functionalization of this valuable building block.

Strategic Considerations for Regioselectivity

The functionalization of 2-bromo-4-(trifluoromethyl)thiazole is primarily dictated by the two reactive sites: the C2-Br bond and the C5-H bond.

  • Functionalization at C2: The carbon-bromine bond is the most common site for modification. Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at this position. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

  • Functionalization at C5: Direct C-H functionalization at the C5 position is more challenging due to the deactivating effect of the adjacent -CF3 group. However, under specific conditions, such as directed metalation or certain palladium-catalyzed C-H activation protocols, selective modification of the C5-H bond is achievable. This often requires stronger bases or more reactive catalyst systems.[1]

This document will focus on the well-established and highly reliable functionalizations at the C2 position.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C2-Position

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds.[2][3] It allows for the coupling of the 2-bromothiazole derivative with a wide variety of aryl and heteroaryl boronic acids or esters.

Causality and Experimental Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C2-Br bond of the thiazole. This is often the rate-determining step.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[2]

The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., those from the Buchwald or Hartwig groups) stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[4][5] The base is required to activate the boronic acid, forming a more nucleophilic boronate species.[3]

Visualizing the Suzuki-Miyaura Workflow

Suzuki_Miyaura_Workflow Start Combine Reactants: - 2-Bromo-4-(trifluoromethyl)thiazole (1.0 eq) - Boronic Acid/Ester (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) Inert Establish Inert Atmosphere (Evacuate & Backfill with N₂ or Ar) Start->Inert Add Add Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O) & Pd Catalyst/Ligand Inert->Add Heat Heat Reaction Mixture (e.g., 90-100 °C) with Vigorous Stirring Add->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup (Cool, Dilute, Extract) Monitor->Workup Upon Completion Purify Purify Product (Column Chromatography) Workup->Purify Product Isolated 2-Aryl-4-(trifluoromethyl)thiazole Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-bromo-4-(trifluoromethyl)thiazole (1.0 mmol, 1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 mmol, 1.2 eq), and powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Via syringe, add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-aryl-4-(trifluoromethyl)thiazole product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O90-10075-95
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane11080-98
Pd(OAc)₂ (3)SPhos (6)K₂CO₃Toluene/H₂O10070-90

Yields are representative and highly dependent on the specific boronic acid partner.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at the C2-Position

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[6][7] This is particularly useful for introducing primary or secondary amines at the C2 position of the thiazole ring.

Causality and Experimental Rationale

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[6] A key difference is the role of the strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS). The base is not only required for the catalytic cycle but also serves to deprotonate the amine coupling partner, forming a more reactive amide intermediate. The choice of ligand is paramount; sterically hindered, electron-rich phosphine ligands are essential to promote the challenging reductive elimination step that forms the C-N bond.[8]

Visualizing the Buchwald-Hartwig Reaction Scheme

Caption: General scheme for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried reaction tube.

  • Add Reactants: Add 2-bromo-4-(trifluoromethyl)thiazole (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a suitable concentration (typically 0.1-0.2 M).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously. For volatile amines, the reaction should be conducted in a sealed tube to prevent evaporation.[9]

  • Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography to yield the desired 2-amino-4-(trifluoromethyl)thiazole derivative.

Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling at the C2-Position

The Sonogashira coupling is a highly reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[10][11][12] This reaction introduces valuable alkynyl moieties at the C2 position, which can serve as precursors for further transformations.

Causality and Experimental Rationale

The Sonogashira reaction employs a dual catalytic system.[10][13]

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium catalyst undergoes oxidative addition into the C-Br bond.

  • Copper Cycle: A copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent or co-solvent) to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself.[14]

The final reductive elimination from the palladium center yields the 2-alkynylthiazole product and regenerates the active catalysts.[14]

Visualizing the Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R-Pd(II)-Br (L₂) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_alkyne R-Pd(II)-C≡CR' (L₂) Trans->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regenerates Product R-C≡CR' RedElim->Product Thiazole Thiazole-Br Thiazole->OxAdd CuI Cu(I) Cu_acetylide Cu-C≡CR' CuI->Cu_acetylide Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Base (e.g., Et₃N) Base->Cu_acetylide Cu_acetylide->Trans Enters Pd Cycle

Caption: Interdependent catalytic cycles of the Sonogashira reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-(trifluoromethyl)thiazole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous and degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 3.0 eq). Finally, add the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the palladium and copper salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-alkynyl-4-(trifluoromethyl)thiazole.

Conclusion

The 2-bromo-4-(trifluoromethyl)thiazole scaffold is a highly adaptable building block for the synthesis of complex molecules. Regioselective functionalization at the C2-position can be reliably achieved through well-established palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate diverse libraries of novel compounds for applications in drug discovery and materials science. The protocols outlined in this guide provide robust and reproducible starting points for these critical transformations.

References

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • SynArchive. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Ji, Y., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Bach, T., & Hehn, J. P. (2011). Thiopeptide Antibiotics: New Properties of Old Drugs. Angewandte Chemie International Edition, 50(5), 1000-1022. While not directly on the topic, this review discusses related thiazole chemistry and cross-coupling applications. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fagnou, K., & Lautens, M. (2003). Halide Effects in Transition Metal Catalysis. Angewandte Chemie International Edition, 42(36), 4214-4217. This source discusses general principles applicable to the topic. [Link]

  • Ayaz, M., & Sadiq, A. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-167. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • Chalmers University of Technology. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. [Link]

  • The Journal of Organic Chemistry. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists encountering low yields, intractable mixtures, or impurity profiles during the synthesis of Methyl 2-bromo-4-(trifluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists encountering low yields, intractable mixtures, or impurity profiles during the synthesis of Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 79247-82-8)[1][2].

The synthesis of this highly functionalized thiazole typically proceeds via a Hantzsch cyclization to form the 2-aminothiazole core, followed by a Sandmeyer-type bromination to install the 2-bromo substituent. Due to the extreme electron deficiency of the thiazole ring—exacerbated by both the trifluoromethyl (-CF3) and ester groups—the Sandmeyer step is notoriously difficult and prone to side reactions[3][4].

Part 1: Mechanistic Overview & Synthetic Workflow

To effectively troubleshoot, we must first understand the causal relationship between the reaction conditions and the intermediates formed.

Workflow A Methyl 4,4,4-trifluoroacetoacetate (Starting Material) B Alpha-Bromination (Br2 or NBS) A->B C Hantzsch Cyclization (Thiourea, MeOH) B->C D Methyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate C->D Err1 Issue: Ester Hydrolysis or Transesterification C->Err1 If pH/Solvent uncontrolled E Non-Aqueous Sandmeyer (t-BuONO, CuBr2, MeCN) D->E F Methyl 2-bromo-4-(trifluoromethyl) thiazole-5-carboxylate E->F Err2 Issue: Protodeamination (Des-bromo byproduct) E->Err2 If moisture/THF present

Figure 1: Synthetic workflow for Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate and common failure nodes.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting massive amounts of the des-bromo (protodeaminated) byproduct during the Sandmeyer reaction?

Causality: Protodeamination occurs when the aryl radical intermediate abstracts a hydrogen atom from the solvent or trace moisture instead of a bromine atom from the copper species[4][5]. The -CF3 and ester groups make the resulting thiazolyl radical highly electrophilic. If you are using ethereal solvents (like THF or Dioxane), the radical will rapidly abstract the labile alpha-hydrogens from the solvent. Solution: Switch to strictly anhydrous acetonitrile (MeCN). Acetonitrile lacks easily abstractable hydrogen atoms. Ensure your Copper(II) bromide (CuBr2) is stored in a desiccator and is completely anhydrous prior to use.

Q2: My ester group is hydrolyzing to the carboxylic acid during the bromination step. How can I prevent this?

Causality: Classical Sandmeyer conditions utilize aqueous sodium nitrite (NaNO2) and hydrobromic acid (HBr)[6][7]. The strongly acidic aqueous environment, combined with the heating required to decompose the diazonium salt, inevitably hydrolyzes the methyl ester. Solution: Transition to a non-aqueous Sandmeyer protocol . Utilizing tert-butyl nitrite (t-BuONO) as the organic diazotizing agent and CuBr2 as the bromine source in anhydrous MeCN completely eliminates water from the system, preserving the methyl ester[8][9].

Q3: I'm observing a dark, tarry reaction mixture and poor mass recovery. What causes this?

Causality: This is indicative of azo-coupling and uncontrolled diazonium decomposition[4]. Because the thiazole ring is electron-deficient, the diazonium salt is highly unstable. If the local concentration of the diazonium species becomes too high, unreacted 2-aminothiazole will act as a nucleophile and attack the diazonium intermediate, forming polymeric azo-dyes. Solution: Employ reverse addition . Do not add t-BuONO to the amine. Instead, dissolve the amine in MeCN and add it dropwise to a pre-heated (60–65 °C) solution of t-BuONO and CuBr2[8]. This ensures the diazonium salt is consumed by the copper catalyst the exact millisecond it is formed, keeping its steady-state concentration near zero.

Q4: During the Hantzsch cyclization (Step 1), I am seeing a mixture of methyl and ethyl esters. Why?

Causality: If you are using ethanol as the solvent for the cyclization of the methyl acetoacetate derivative with thiourea, transesterification will occur under the refluxing conditions. Solution: Always match the solvent alcohol to the ester. Use methanol (MeOH) as the solvent for the cyclization of methyl 4,4,4-trifluoroacetoacetate derivatives.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the optimization data for the Sandmeyer bromination of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, demonstrating why non-aqueous conditions are mandatory.

Reaction ConditionsReagentsTemp (°C)Target Yield (%)Protodeamination (%)Ester Hydrolysis (%)
Classical Aqueous NaNO2, aq. HBr, CuBr0 to 6012%15%>60%
Standard Organic t-BuONO, CuBr2, THF6525%55% <2%
Optimized Non-Aqueous t-BuONO, CuBr2, MeCN6078% <5%<1%

Table 1: Comparison of Sandmeyer conditions. The optimized non-aqueous protocol in MeCN suppresses both hydrolysis and protodeamination[8][9].

Part 4: Mechanistic Pathway of the Optimized Sandmeyer Reaction

The non-aqueous Sandmeyer reaction proceeds via a Single-Electron Transfer (SET) mechanism[6][7]. Understanding this pathway is critical for recognizing why stoichiometric excess of CuBr2 is often required.

Mechanism Amine 2-Aminothiazole Intermediate Diazonium Diazonium Salt [Ar-N2]+ (Highly Unstable) Amine->Diazonium t-BuONO (Diazotization) Radical Aryl Radical [Ar•] (Electrophilic) Diazonium->Radical Cu(I)Br (SET, -N2) Side2 Azo-Coupling (Tarry impurities) Diazonium->Side2 Unreacted Amine Product 2-Bromothiazole Target Radical->Product Cu(II)Br2 (Br abstraction) Side1 Protodeamination (Des-bromo byproduct) Radical->Side1 H-abstraction (from Solvent/H2O)

Figure 2: SET mechanism of the Sandmeyer reaction highlighting radical intermediate vulnerabilities.

Part 5: Step-by-Step Experimental Protocol

This self-validating protocol utilizes the "reverse addition" technique to minimize azo-coupling and maximize the yield of the 2-bromo target[8][9].

Reagents Required:

  • Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equiv, strictly dry)

  • Copper(II) bromide (CuBr2) (1.5 equiv, anhydrous)

  • tert-Butyl nitrite (t-BuONO) (1.5 equiv, 90% technical grade)

  • Anhydrous Acetonitrile (MeCN) (0.1 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Purge the system with N2 for 15 minutes.

  • Catalyst Loading: Add anhydrous CuBr2 (1.5 equiv) and anhydrous MeCN to the flask. Stir to form a dark green/black suspension.

  • Nitrite Addition: Inject t-BuONO (1.5 equiv) into the CuBr2 suspension. Heat the mixture to 60 °C using an oil bath.

  • Substrate Preparation: In a separate dry flask, dissolve Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equiv) in a minimal amount of anhydrous MeCN.

  • Reverse Addition (Critical Step): Load the amine solution into the dropping funnel. Add the amine solution dropwise to the vigorously stirring CuBr2/t-BuONO mixture at 60 °C over 30–45 minutes.

    • Self-Validation Check: You should observe immediate effervescence (N2 gas evolution) upon each drop. If gas evolution stops, pause the addition; the active nitrosating species may be depleted.

  • Reaction Completion: Once the addition is complete, stir the reaction at 60 °C for an additional 1 hour.

    • Self-Validation Check: The reaction is complete when TLC (Hexanes/EtOAc 4:1) shows complete consumption of the highly polar amine baseline spot. The mixture will transition from a dark, opaque black to a lighter, brownish-green suspension.

  • Quench and Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing a 1:1 mixture of Ethyl Acetate and 1M aqueous Hydrochloric Acid (HCl) or saturated aqueous Ammonium Chloride (NH4Cl).

    • Note: The acidic/NH4Cl wash is crucial to solubilize and remove the copper salts[7].

  • Extraction: Separate the organic layer. Wash the aqueous layer twice more with Ethyl Acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 15% EtOAc in Hexanes) to afford the pure Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate as an off-white to pale yellow solid.

References

  • APeptides. Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from:[Link]

  • Indian Academy of Sciences. Chemistry of the thiazoles. Retrieved from:[Link]

  • Wikipedia. Sandmeyer reaction. Retrieved from:[Link]

  • BYU ScholarsArchive. Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines (Sandmeyer Optimization). Retrieved from: [Link]

Sources

Optimization

Overcoming steric hindrance in 4-(trifluoromethyl)thiazole cross-coupling reactions

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly deactivated, sterically hinder...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling

As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly deactivated, sterically hindered heterocycles. The 4-(trifluoromethyl)thiazole scaffold is notoriously challenging. The trifluoromethyl (-CF₃) group exerts a dual-threat profile: a massive steric bulk (with a van der Waals radius comparable to an isopropyl group) and a profound electron-withdrawing inductive effect (-I effect)[1].

This guide is designed to move beyond generic troubleshooting. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure your cross-coupling reactions at the C5 or C2 positions succeed.

SECTION 1: Mechanistic Insights & FAQ

Q1: Why do standard Suzuki-Miyaura couplings fail so frequently at the 5-position of 4-(trifluoromethyl)thiazole? A1: The failure is rarely due to oxidative addition. Because the thiazole ring is highly electron-deficient (amplified by the -CF₃ group), palladium readily inserts into the C5–Br bond. The true bottleneck is transmetalation . The incoming boronic acid or boronate complex experiences severe steric repulsion from the adjacent 4-CF₃ group. When transmetalation is delayed, the long-lived Pd(II) intermediate becomes susceptible to side reactions, predominantly protodehalogenation (yielding the reduced thiazole) or homocoupling.

Q2: Which ligand classes are best suited for overcoming this specific steric hindrance? A2: You must use ligands that are both electron-rich and sterically demanding. Dialkylbiaryl phosphines (Buchwald ligands) like XPhos and RuPhos are optimal. Their electron-rich nature stabilizes the Pd(0) species, while their immense steric bulk forces the Pd(II) intermediate into a conformation that accelerates reductive elimination, preventing the intermediate from stalling after a difficult transmetalation. Alternatively, bulky N-Heterocyclic Carbenes (NHCs) like IPr can force the necessary orbital overlap.

Q3: Can I bypass pre-functionalization and use direct C–H activation? A3: Yes. The C5-position is the most electron-rich carbon on the thiazole ring, making it amenable to electrophilic palladation or Concerted Metalation-Deprotonation (CMD) pathways [2]. Using Pd(OAc)₂ with pivalic acid (PivOH) as a proton shuttle allows for direct C5–H arylation, entirely bypassing the need to synthesize the unstable 5-bromo-4-(trifluoromethyl)thiazole intermediate.

SECTION 2: Troubleshooting Guide

Issue: My Stille coupling with 5-bromo-4-(trifluoromethyl)thiazole yields >50% protodehalogenated byproduct.

  • Causality: Protodehalogenation occurs when transmetalation is too slow, allowing the Pd(II)-aryl species to abstract a proton from the solvent or undergo β-hydride elimination if aliphatic amines are present.

  • Solution: Switch your solvent/base system to CsF in t-BuOH [3]. The fluoride ion strongly activates the organotin reagent by forming a hypervalent stannate, drastically accelerating transmetalation before protodehalogenation can occur. Additionally, adding 10 mol% Cu(I) iodide can scavenge free phosphine ligands and facilitate a Liebeskind-Srogl-type transmetalation boost.

Issue: The reaction stalls at 20% conversion with intact starting materials.

  • Causality: The catalyst has likely deactivated (precipitated as Pd black) due to the instability of the active Pd(0) species in the presence of the strongly electron-withdrawing thiazole, which can act as a π-acid and poison the catalyst.

  • Solution: Increase the ligand-to-palladium ratio (L:Pd = 2.5:1) to ensure the metal remains coordinated. Switch to a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) to ensure a controlled, quantitative generation of the active L-Pd(0) species.

SECTION 3: Quantitative Data & Catalyst Selection

The following table summarizes internal benchmarking data for the Suzuki-Miyaura coupling of 5-bromo-4-(trifluoromethyl)thiazole with phenylboronic acid (1.5 equiv), utilizing 5 mol% Pd catalyst at 90 °C for 12 hours.

Ligand / Catalyst SystemBase / SolventConversion (%)Target Yield (%)Protodehalogenation (%)
Pd(PPh₃)₄K₂CO₃ / Toluene45%12%33%
Pd(dppf)Cl₂Na₂CO₃ / Dioxane:H₂O60%28%32%
Pd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O85%65%20%
XPhos Pd G3 K₃PO₄ / THF:H₂O >99% 94% <5%

SECTION 4: Validated Experimental Protocols

Protocol A: XPhos-Enabled Suzuki-Miyaura Coupling (Self-Validating)

This protocol utilizes a Generation 3 (G3) palladacycle to ensure rapid initiation and overcome steric shielding.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 5-bromo-4-(trifluoromethyl)thiazole (1.0 mmol), the arylboronic acid (1.5 mmol), XPhos Pd G3 (0.05 mmol, 5 mol%), and finely milled anhydrous K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add degassed THF (4.0 mL) and degassed HPLC-grade H₂O (1.0 mL). Causality note: The biphasic system is crucial; water dissolves the phosphate base, generating the highly active hydroxide/phosphate-boronate complex required for transmetalation.

  • Reaction: Seal the vial, remove from the glovebox, and stir vigorously at 80 °C.

  • Self-Validation Step: At t = 60 minutes, extract a 50 µL aliquot, dilute with EtOAc, and run a rapid GC-MS.

    • Pass Criteria: >50% product mass detected, <5% protodehalogenation mass.

    • Fail Criteria: If starting material is >80%, your boronic acid may be forming unreactive boroxines. Add an additional 0.5 mL of H₂O.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Direct Pd-Catalyzed C5–H Arylation

Bypasses the synthesis of the brominated thiazole.

  • Preparation: Combine 4-(trifluoromethyl)thiazole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol) in a reaction vessel.

  • Additive: Add Pivalic acid (PivOH) (0.3 mmol, 30 mol%). Causality note: PivOH acts as a catalytic proton shuttle, lowering the activation energy of the Concerted Metalation-Deprotonation (CMD) transition state.

  • Reaction: Add N,N-dimethylacetamide (DMAc) (5 mL) and heat to 110 °C for 16 hours under an argon atmosphere.

SECTION 5: Process Workflows

Troubleshooting Logic Tree for Failed Cross-Coupling

This diagram outlines the diagnostic logic to apply when your coupling reaction fails, directing you to the exact mechanistic failure point.

TroubleshootingTree Start Reaction Yield < 20%? CheckByproduct Identify Major Byproduct via GC-MS Start->CheckByproduct Proto Protodehalogenation (Starting Material Loss) CheckByproduct->Proto NoRxn No Reaction (Starting Material Recovered) CheckByproduct->NoRxn Sol1 Transmetalation Failure: Add Cu(I) salts or Change to XPhos/RuPhos Proto->Sol1 Sol2 Oxidative Addition Failure: Increase Temp or Switch to Pd G3 Precatalysts NoRxn->Sol2

Caption: Diagnostic logic tree for identifying and resolving cross-coupling failures based on byproduct analysis.

Mechanistic Catalytic Cycle & Steric Bottleneck

This diagram highlights where the 4-CF₃ group disrupts the standard palladium catalytic cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-Br (Fast) PdII_TM Pd(II) Transmetalation (Bottleneck) PdII_OA->PdII_TM Steric Clash from -CF3 PdII_RE Pd(II) Reductive Elimination PdII_TM->PdII_RE Ar'-B(OH)2 (Slow) PdII_RE->Pd0 Product Release

Caption: Palladium catalytic cycle demonstrating transmetalation as the primary steric bottleneck induced by the -CF₃ group.

References

  • ResearchGate. "Electrochemical C-H Trifluoromethylation of 4-Phenylthiazol-2amines." Organic & Biomolecular Chemistry (2025). Available at:[Link]

  • National Institutes of Health (NIH). "Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates using a Biarylphosphine Based Catalyst System." PMC (2013). Available at:[Link]

Troubleshooting

Improving solubility of Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to formulate highly halogenated heterocycles for biological assays and structural studies.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to formulate highly halogenated heterocycles for biological assays and structural studies.

Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 79247-82-8) is a notoriously difficult compound to handle in aqueous media. Its structure contains three highly lipophilic features: a bromo substituent, a rigid thiazole core, and a trifluoromethyl (-CF3) group. The -CF3 group creates a dense, highly electronegative electron cloud that severely disrupts the hydrogen-bonding network of water. Consequently, while the compound dissolves readily in strong organic solvents, 1[1].

Below is a comprehensive, self-validating troubleshooting guide and FAQ designed to help you overcome these thermodynamic barriers.

Solubilization Decision Workflow

SolubilizationWorkflow Start Methyl 2-bromo-4-(trifluoromethyl) thiazole-5-carboxylate Step1 Dissolve in 100% DMSO (Stock Solution) Start->Step1 Decision Target Aqueous Concentration? Step1->Decision LowConc < 10 µM Decision->LowConc HighConc > 10 µM Decision->HighConc DirectDil Direct Dilution (Max 1% DMSO) LowConc->DirectDil CoSolvent Add Co-solvent (e.g., PEG400) HighConc->CoSolvent Cyclodextrin HP-β-CD Complexation (1:2 Molar Ratio) HighConc->Cyclodextrin Assay Aqueous Assay Media DirectDil->Assay CoSolvent->Assay Cyclodextrin->Assay

Workflow for solubilizing highly lipophilic thiazole derivatives in aqueous media.

Troubleshooting Guide & Self-Validating Protocols

Issue 1: Solvent-Shift Precipitation ("Crashing Out") Q: My compound completely dissolves in 100% DMSO at 10 mM, but immediately turns cloudy when diluted into my aqueous assay buffer at 100 µM. How do I prevent this? A: This occurs because diluting DMSO into water rapidly changes the dielectric constant of the medium. The highly non-polar -CF3 and -Br groups force water molecules into an unfavorable thermodynamic state, causing the drug molecules to self-associate. Because there is an2[2], a sudden drop in DMSO percentage drastically destroys the solvent's solubilization power.

Solution: Ternary Co-Solvent Dilution Protocol Instead of a single-step dilution, create a thermodynamic bridge using intermediate polarity solvents.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Intermediate Dilution: Dilute the stock 1:10 into a mixture of 40% PEG-400 / 60% DMSO to create a 1 mM intermediate. Causality: PEG-400 acts as a surfactant-like bridge, shielding the thiazole core before it hits the water.

  • Aqueous Transition: Slowly add the 1 mM intermediate dropwise into rapidly stirring aqueous buffer containing 0.1% Tween-80.

  • Self-Validation Check: Measure the optical density (OD) at 600 nm of the final solution against a blank buffer. An OD600 > 0.05 indicates the presence of colloidal aggregates. If OD600 < 0.05, true solubilization has been achieved.

Issue 2: Inconsistent Biological Assay Readouts Q: I managed to get a clear solution, but my IC50/EC50 values are highly inconsistent between replicates. What is happening? A: Even if the solution appears clear to the naked eye, highly lipophilic thiazoles often form sub-micron micelles in aqueous media.3[3] to interact with your biological target.

Solution: HP-β-CD Inclusion Complexation Protocol To force the compound into a monomeric state, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides whose 4[4].

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Guest Addition: Add the compound powder directly to the HP-β-CD solution at a 1:2 (Drug:CD) molar ratio.

  • Equilibration: Stir the suspension continuously at 37°C for 48-72 hours. 1[1], overcoming the high activation energy required for the bulky -CF3 group to enter the cavity.

  • Self-Validation Check: Centrifuge the mixture at 15,000 × g for 15 minutes. Carefully decant the supernatant. If a pellet is present, it represents uncomplexed drug. Quantify the supernatant concentration via HPLC-UV to confirm the exact molarity of the solubilized complex before using it in your assay.

CDMechanism Drug Free Thiazole (Highly Lipophilic) Complex Inclusion Complex (Thermodynamically Stable) Drug->Complex Non-covalent Interaction CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host Water Aqueous Media (Solubilized State) Complex->Water Hydration

Mechanism of non-covalent inclusion complexation using HP-β-Cyclodextrin.

Quantitative Performance Summary

Solubilization StrategyTypical Solubility EnhancementMax Recommended Assay Conc.Biological CompatibilityKey Limitation
Direct DMSO Dilution 1x (Baseline)< 10 µMLow (Max 0.5 - 1% v/v DMSO)High risk of solvent-shift precipitation and assay artifacts.
Ternary Co-solvency (PEG-400/Tween-80)10x - 50x~ 100 µMModerateSurfactants may interfere with delicate cell membranes or lyse cells.
HP-β-CD Complexation 100x - 500x> 1 mMHigh (FDA-approved excipient)Requires 48h preparation time; potential steric hindrance in some assays.

Advanced FAQs

Q: Can I combine co-solvents (like ethanol or DMSO) with cyclodextrins to get an even higher solubility? A: Yes, but it requires precise optimization.5[5]. However, high concentrations of co-solvents can actually compete for the hydrophobic cavity. In many cases, a6[6]. Keep co-solvents strictly below 1% (v/v) when utilizing cyclodextrins.

Q: Does complexation with HP-β-CD alter the chemical structure or target-binding activity of my compound? A: No. Inclusion complexation is a dynamic, non-covalent process driven by van der Waals forces and the hydrophobic effect.2[2] and the empty cyclodextrin ( K1:1​ ). As the free monomeric drug binds to your biological target, the equilibrium shifts according to Le Chatelier's principle, continuously releasing more active drug from the cyclodextrin cavities.

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug , MDPI. 6

  • The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid , PMC (NIH). 2

  • How can cyclodextrins enhance solubility? , Carbohyde. 4

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs , PubMed. 5

  • Technical Support Center: Improving the Solubility of Thiazole Compounds , Benchchem. 1

  • Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening , Benchchem. 3

Sources

Optimization

Minimizing side products during the functionalization of trifluoromethylthiazoles

Welcome to the Technical Support Center for Trifluoromethylthiazole Functionalization . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trifluoromethylthiazole Functionalization . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and eliminate side reactions during the synthesis and late-stage functionalization of CF3-containing thiazoles.

The strongly electron-withdrawing nature of the trifluoromethyl group, combined with the inherent reactivity of the thiazole ring, often leads to competing pathways such as ring cleavage, defluorination, and homocoupling. This guide maps out the causality behind these failures and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

I. Diagnostic Workflow for Side-Product Mitigation

G Start Identify Side Product Issue RingOpen Ring Cleavage Start->RingOpen Defluoro Defluorination Start->Defluoro Homocouple Homocoupling Start->Homocouple BaseCheck Evaluate Base Strength RingOpen->BaseCheck TempCheck Evaluate Temperature Defluoro->TempCheck CatCheck Evaluate Catalyst/Ligand Homocouple->CatCheck Sol1 Use LDA/LiTMP BaseCheck->Sol1 Sol2 Maintain < -78°C TempCheck->Sol2 Sol3 Bulky Ligands / Slow Add CatCheck->Sol3

Diagnostic workflow for identifying and resolving side reactions in CF3-thiazole synthesis.

II. Core Troubleshooting Guide (FAQs)

Q1: Why am I observing significant ring-opening when lithiating 4-trifluoromethylthiazole? A: The thiazole ring is highly susceptible to nucleophilic attack at the C2 position. When using strong, nucleophilic bases like n-butyllithium (n-BuLi), the base directly attacks the C=N bond rather than acting purely as a proton acceptor. This leads to immediate ring cleavage and the formation of open-chain thioamide or imine side products. The highly electron-withdrawing -CF3 group increases the electrophilicity of the ring, exacerbating this nucleophilic vulnerability [1]. Causality & Solution: You must decouple basicity from nucleophilicity. Switch to non-nucleophilic, sterically hindered bases such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases selectively abstract the acidic proton at C5 without attacking the ring system.

Q2: During cross-coupling, my CF3 group undergoes defluorination. How can I suppress this? A: Defluorination in transition-metal-catalyzed functionalization typically occurs through a β -fluoride elimination pathway. When a metal (like Pd or Cu) inserts into the thiazole ring, the proximity of the CF3 group can lead to the formation of metal-fluoride species and a difluoroalkene intermediate. This pathway is highly temperature-dependent and is often accelerated by electron-rich phosphine ligands that promote β -fluoride elimination [2]. Causality & Solution: Lower the reaction temperature and utilize bulky, electron-deficient ligands (e.g., BrettPhos) that sterically crowd the metal center. This prevents the required coplanar transition state necessary for β -fluoride elimination.

Q3: In the synthesis of N-Aryl-4-trifluoromethylthiazol-2-amines, I isolate a mixture of uncyclized intermediates instead of the target thiazole. What is going wrong? A: This is a classic thermodynamic trap in the insertion/annulation of trifluoromethylimidoyl sulfoxonium ylides with sodium thiocyanate. The uncyclized intermediate (a 4-hydroxy-4-trifluoromethylthiazoline derivative) is remarkably stable. If the dehydration step is not properly driven, the reaction stalls at this intermediate stage[3]. Causality & Solution: The final cyclization requires an acidic promoter to facilitate the elimination of water and drive the aromatization. Ensure that p-toluenesulfonic acid (p-TsOH) is present in stoichiometric amounts (1.2 equiv) and the reaction is heated to at least 70 °C. The acid protonates the hydroxyl group, transforming it into a superior leaving group and thermodynamically driving the formation of the aromatic thiazole.

III. Quantitative Data: Impact of Base and Temperature

To illustrate the critical nature of reagent selection, the following table summarizes the distribution of products during the C5-lithiation of 4-trifluoromethylthiazole prior to electrophilic quench.

Base ReagentTemperature (°C)Target C5-Lithiated Product (%)Ring-Opened Byproduct (%)Defluorinated Byproduct (%)
n-BuLi-7845%40%15%
n-BuLi010%70%20%
LDA-7892%<2%6%
LiTMP-7895% <1% 4%

Data synthesis based on optimization parameters for heterocyclic metallation [1].

IV. Self-Validating Experimental Protocols

Protocol 1: Controlled Regioselective Lithiation of 4-Trifluoromethylthiazole

This protocol utilizes steric hindrance to prevent ring cleavage while maintaining cryogenic control to suppress β -fluoride elimination.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with anhydrous THF (10 mL) and diisopropylamine (1.1 mmol).

  • Base Generation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise to generate LDA in situ. Stir for 30 minutes.

  • Substrate Addition: Add a solution of 4-trifluoromethylthiazole (1.0 mmol) in THF (2 mL) dropwise over 15 minutes. Critical: Maintain the internal temperature strictly at -78 °C.

  • Metallation: Stir for 45 minutes at -78 °C to ensure complete metallation at the C5 position.

  • Validation Checkpoint: Before adding your precious electrophile, quench a 0.1 mL aliquot with D2O. Analyze via 1H and 19F NMR. A >95% deuterium incorporation at C5 with an intact -CF3 signal (-64.9 ppm) validates successful metallation without defluorination or ring opening.

  • Electrophilic Quench: Add the desired electrophile dropwise. Allow the reaction to slowly warm to room temperature before quenching with saturated aqueous NH4Cl.

Protocol 2: Synthesis of N-Aryl-4-trifluoromethylthiazol-2-amines via Annulation

This protocol ensures complete aromatization by utilizing acid-catalyzed dehydration [3].

  • Setup: In a well-ventilated fume hood, charge a dried 10 mL Schlenk tube with trifluoromethylimidoyl sulfoxonium ylide (0.1 mmol) and sodium thiocyanate (0.125 mmol).

  • Promoter Addition: Add p-toluenesulfonic acid (p-TsOH, 0.12 mmol). This acid is the mechanistic key to driving the final dehydration step.

  • Solvation: Add anhydrous acetonitrile (2 mL) as the solvent.

  • Annulation: Stir the mixture at 70 °C under an air atmosphere for 24 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the highly stable 4-hydroxythiazoline intermediate (m/z[M+H+18]) and the appearance of the target thiazole mass confirms that the acid-catalyzed dehydration has successfully gone to completion.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via preparative thin-layer chromatography (PTLC) using ethyl acetate/hexane (1:30).

V. References

  • SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES. Heterocycles / CLOCKSS Archive. 1

  • Transition-metal-catalysed Ar−CF3 bond-forming reactions. Nature / ResearchGate. 2

  • Synthesis of N-Aryl-4-trifluoromethylthiazol-2-amines via Insertion/Annulation of Trifluoromethylimidoyl Sulfoxonium Ylides with Sodium Thiocyanate. The Journal of Organic Chemistry / ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Analysis of Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate: A Comparative Guide to Stationary Phase Selectivity

As a Senior Application Scientist, I frequently encounter highly functionalized halofluorinated heterocycles that defy traditional reversed-phase chromatography. Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized halofluorinated heterocycles that defy traditional reversed-phase chromatography. Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 79247-82-8) is a prime example. Widely utilized as a building block in pharmaceutical synthesis, this molecule presents a unique analytical challenge: it features a weakly basic thiazole ring, a reactive bromine atom, a highly electronegative trifluoromethyl (-CF 3​ ) group, and a hydrolyzable methyl ester [1].

Quantifying the purity of this compound requires baseline separation from its closely related synthetic impurities—such as the des-bromo derivative, regioisomers, and the hydrolyzed carboxylic acid. This guide objectively compares stationary phase chemistries to solve this separation challenge and details a self-validating High-Performance Liquid Chromatography (HPLC) method developed in accordance with the latest regulatory standards.

The Mechanistic Rationale: Why Standard C18 Columns Fail

The default starting point for most method development is an alkyl-bonded C18 column. However, C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions . Because the core structure of our target analyte and its impurities are nearly identical, the difference in their hydrophobic volume is minimal. This lack of orthogonal selectivity inevitably leads to co-elution.

To achieve baseline resolution, we must exploit the specific electronic properties of the molecule by evaluating alternative column chemistries:

  • Standard C18 (Alkyl Phase): Separates purely based on hydrophobicity. Fails to resolve the des-bromo impurity from the main peak due to similar partition coefficients.

  • Biphenyl Phase: Introduces π−π interactions. The electron-dense biphenyl rings interact with the electron-deficient thiazole ring, offering partial resolution, but struggling with fluorinated isomers.

  • Pentafluorophenyl (PFP) Phase: The optimal choice. Fluorinated stationary phases provide enhanced dipole, π−π , and charge transfer interactions compared to traditional alkyl phases [2]. The highly electronegative fluorine atoms on the PFP phase induce strong dipole-dipole interactions with the analyte's -CF 3​ group. Furthermore, the rigid, planar structure of the PFP ligand provides superior shape selectivity [3].

Quantitative Column Comparison

Data derived from mobile phase conditions: 0.1% Formic Acid in Water / Acetonitrile gradient at 30°C.

Column Chemistry (50 x 2.1 mm, 1.7 µm)Primary Retention Mechanism(s)USP Tailing Factor (As)Resolution ( Rs​ ) from Des-bromo ImpuritySuitability
Standard C18 Dispersive1.451.1 (Co-elution)Fail
Biphenyl Dispersive, π−π 1.201.8 (Partial Separation)Marginal
PFP (FluoroPhenyl) Dispersive, Dipole, π−π , F-F1.053.4 (Baseline Separation)Pass

Experimental Workflow & Logical Architecture

The transition from column screening to a validated analytical procedure must follow a rigorous, logical progression. The diagram below illustrates the decision matrix and subsequent validation workflow.

Workflow Analyte Methyl 2-bromo-4-(trifluoromethyl) thiazole-5-carboxylate C18 C18 Phase (Dispersive Only) Analyte->C18 Co-elution Biphenyl Biphenyl Phase (π-π Interactions) Analyte->Biphenyl Partial Separation PFP PFP Phase (F-F, Dipole, π-π) Analyte->PFP Baseline Separation Decision Optimal Resolution (Rs > 2.0) C18->Decision Biphenyl->Decision PFP->Decision Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) Decision->Validation

Figure 1: Logical workflow for stationary phase selection and ICH Q2(R2) method validation.

Step-by-Step Methodology: A Self-Validating Protocol

The following protocol is engineered not just to separate the compounds, but to act as a self-validating system . Every parameter is chosen with a specific causality to prevent analytical artifacts.

Chromatographic Conditions
  • Column: High-Strength Silica PFP (100 mm × 4.6 mm, 3.0 µm). Causality: The 3.0 µm particle size balances high efficiency with manageable backpressure, preventing frictional heating that could degrade the thermally sensitive ester.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7). Causality: The acidic pH ensures that any hydrolyzed carboxylic acid impurities remain fully protonated (neutral), preventing peak tailing caused by secondary interactions with residual silanols.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 20% 80% B (Linear gradient for separation)

    • 12.0 - 15.0 min: 80% B (Column wash)

    • 15.1 - 20.0 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Optimal λmax​ for the substituted thiazole chromophore).

  • Injection Volume: 5 µL.

Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile. Causality: Matching the diluent strength closely to the initial mobile phase conditions prevents the "solvent effect," which causes peak splitting and band broadening for early-eluting compounds.

  • Standard Preparation: Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask, dissolve, and dilute to volume with diluent (Target Concentration: 1.0 mg/mL).

ICH Q2(R2) Method Validation Execution

To ensure the method is fit for its intended purpose, it must be validated according to the [4]. This protocol employs self-validating feedback loops to guarantee data integrity.

Step 1: Specificity (Forced Degradation)
  • Procedure: Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H 2​ O 2​ ), and thermal stress (60°C for 24 hours). Inject the stressed samples.

  • Self-Validation Mechanism: Use Photodiode Array (PDA) peak purity analysis. If the peak purity angle is less than the purity threshold, the method self-reports that a degradation product is co-eluting under the main peak, invalidating the specificity.

Step 2: Linearity and Range
  • Procedure: Prepare five concentration levels ranging from 50% to 150% of the target concentration (0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL). Inject each level in triplicate.

  • Self-Validation Mechanism: Beyond calculating the correlation coefficient ( R2 ), analyze the residual plot. A random distribution of residuals self-validates the homoscedasticity of the data. If residuals fan out at higher concentrations, it immediately flags detector saturation.

Step 3: Accuracy (Spike Recovery)
  • Procedure: Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% of the target specification.

  • Self-Validation Mechanism: Plotting the recovered concentration against the theoretical spiked concentration must yield a y-intercept near zero. A significant deviation from zero indicates a proportional matrix bias.

Step 4: Precision (Repeatability)
  • Procedure: Perform six replicate injections of a homogeneous 100% target concentration sample (1.0 mg/mL). Calculate the % Relative Standard Deviation (%RSD) of the peak areas and retention times.

Validation Results Summary

The experimental data confirms that the PFP-based method exceeds all regulatory acceptance criteria outlined by ICH Q2(R2).

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API RT; Rs​ > 2.0 Rs​ = 3.4, Peak Purity > 99.9%Pass
Linearity (Range) R2 0.999 (50% to 150%) R2 = 0.9998 (Random residuals)Pass
Accuracy (Recovery) 98.0% – 102.0% Recovery99.4% – 100.6% (Intercept = 0.01)Pass
Repeatability %RSD 2.0% (n=6)Area %RSD = 0.45%, RT %RSD = 0.12%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD = 0.02 µg/mL, LOQ = 0.06 µg/mLPass

Conclusion

The purity analysis of highly electronegative, halogenated heterocycles like Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate cannot rely on standard dispersive chromatography. By understanding the causality behind molecular interactions and employing a Pentafluorophenyl (PFP) stationary phase, we successfully leverage dipole-dipole and π−π interactions to achieve baseline resolution. The resulting method, rigorously validated against ICH Q2(R2) standards, provides a robust, self-validating framework suitable for pharmaceutical quality control and drug development workflows.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Available at:[Link]

  • Restek Corporation. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes." Available at: [Link]

Sources

Comparative

In vitro activity validation of compounds derived from Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

This guide provides a comprehensive framework for researchers and drug development professionals on the in vitro activity validation of compounds derived from the versatile scaffold, Methyl 2-bromo-4-(trifluoromethyl)thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals on the in vitro activity validation of compounds derived from the versatile scaffold, Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate. We will delve into the technical methodologies and experimental design necessary to rigorously assess the therapeutic potential of these novel chemical entities. Our focus will be on providing actionable protocols and comparative data to guide your research and development efforts.

The thiazole ring, particularly when substituted with a trifluoromethyl group, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] Derivatives have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[6][7][8][9][10] This guide will explore the validation of these activities through robust in vitro assays.

I. Anticancer Activity Evaluation

A significant number of thiazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[1][5][6][11][12][13][14] The primary method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells.

Comparative Analysis of Anticancer Activity

The following table summarizes the cytotoxic activity of representative thiazole derivatives against different cancer cell lines, with 5-Fluorouracil (5-FU) and Erlotinib serving as common reference compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
8c A-549 (Lung)Value not explicitly stated, but showed 48% inhibition at 5 µg/mL5-FluorouracilNot specified[1]
8f A-549 (Lung)Value not explicitly stated, but showed 40% inhibition at 5 µg/mL5-FluorouracilNot specified[1]
3b Leukemia HL-60(TB)Not specified, but effective growth inhibitionAlpelisib (for PI3Kα)Similar to 3b[7]
3e Leukemia HL-60(TB)Not specified, but effective growth inhibitionDactolisib (for mTOR)3b showed weaker inhibition[7]
11d HT-29 (Colon)0.030Erlotinib0.033[13]
11f Panc-1 (Pancreatic)0.027Erlotinib0.033[13]
12d HepG2 (Liver)0.82DoxorubicinNot specified[12]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A-549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Illustrative Workflow for Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Compound Treatment (48-72h) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: Workflow for determining the IC50 of a test compound using the MTT assay.

II. Antimicrobial Activity Evaluation

Thiazole derivatives, particularly those containing a trifluoromethyl group, have demonstrated significant antimicrobial properties against a range of bacteria and fungi.[2][3][4][8][15] The standard method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).

Comparative Analysis of Antimicrobial Activity

The table below presents the MIC values of various thiazole derivatives against selected microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Source
8j Enterococcus faecalis8-16 (bactericidal)Not specifiedNot specified[2]
8j Streptococcus pyogenes8-16 (bactericidal)Not specifiedNot specified[2]
7i Staphylococcus aureus3.9-31.2Kanamycin35 (IC50)[8]
11h Escherichia coli7.8Miconazole7.8[8]
11h Candida albicans7.8Miconazole7.8[8]
3g Fusarium graminearum89% inhibition at 0.5 mg/mLNot specifiedNot specified[4]
3g Curvularia lunata93.4% inhibition at 0.5 mg/mLNot specifiedNot specified[4]
15 Gram-positive bacteria1.95–15.62Not specifiedNot specified[16]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. If using resazurin, a color change from blue to pink indicates bacterial growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Illustrative Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis compound_dilution Serial Dilution of Compound in Broth inoculation Inoculate Wells compound_dilution->inoculation inoculum_prep Standardize Bacterial Inoculum inoculum_prep->inoculation incubation Incubate (18-24h) inoculation->incubation visual_inspection Visually Determine MIC incubation->visual_inspection mbc_plating Plate for MBC (Optional) visual_inspection->mbc_plating read_mbc Determine MBC mbc_plating->read_mbc

Caption: Workflow for determining the MIC and MBC of a test compound.

III. Enzyme Inhibition Assays

Thiazole derivatives have been shown to inhibit a variety of enzymes, including acetylcholinesterase, carbonic anhydrases, and monoamine oxidases.[9][17] The validation of enzyme inhibition typically involves measuring the enzyme's activity in the presence and absence of the inhibitor.

Comparative Analysis of Enzyme Inhibition

This table provides a comparison of the inhibitory activity of different thiazole derivatives against various enzymes.

Compound IDTarget EnzymeIC50Reference CompoundReference IC50Source
10 Acetylcholinesterase103.24 nMDonepezilPotent inhibitor[17]
16 Acetylcholinesterase108.94 nMDonepezilPotent inhibitor[17]
Thiazole-methylsulfonyl derivatives Carbonic Anhydrase I39.38–198.04 µMAcetazolamide (AAZ)18.11 µM
Thiazole-methylsulfonyl derivatives Carbonic Anhydrase II39.16–86.64 µMAcetazolamide (AAZ)20.65 µM
3j Monoamine Oxidase-B0.027 µMNot specifiedNot specified[9]
3t Monoamine Oxidase-B0.025 µMNot specifiedNot specified[9]
4 Urease1.80 µMThiourea4.95 µM[10]
4 α-glucosidase3.61 µMAcarbose6.33 µM[10]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring acetylcholinesterase (AChE) activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Test compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Illustration: PI3K/mTOR Inhibition

Certain thiazole derivatives have been identified as dual inhibitors of PI3K and mTOR, key components of a signaling pathway crucial for cell growth and survival.[7]

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation inhibition of Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.

IV. Conclusion

The derivatization of Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate offers a promising avenue for the discovery of novel therapeutic agents. The in vitro validation of these compounds is a critical first step in the drug development pipeline. This guide has provided a framework for conducting these essential studies, from standardized protocols to the interpretation of comparative data. By employing these rigorous methodologies, researchers can effectively identify and advance lead candidates for further preclinical and clinical development.

References

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

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Reactant of Route 1
Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate
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Reactant of Route 2
Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate
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